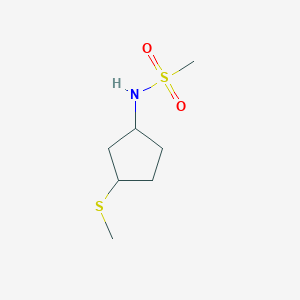![molecular formula C13H21NO2 B6629088 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B6629088.png)
2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is a cyclic ketone that belongs to the class of bicyclic compounds, which possess unique and diverse biological activities. 2.1]octan-8-yl)ethanone.
Mécanisme D'action
The mechanism of action of 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This, in turn, enhances cholinergic neurotransmission, which is crucial for cognitive function. The compound also exhibits antioxidant properties, which may have a neuroprotective effect.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant inhibitory activity against acetylcholinesterase, with an IC50 value of 0.33 μM. The compound also exhibits antioxidant activity, with an IC50 value of 0.16 μM. These properties make it a potential candidate for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone in lab experiments is its high inhibitory activity against acetylcholinesterase, which makes it a potent tool for studying the cholinergic system. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine its efficacy, safety, and pharmacokinetics in animal models and clinical trials. Another direction is to explore its potential as a tool for studying the cholinergic system and its role in cognitive function. This may lead to the development of new drugs for the treatment of cognitive disorders. Finally, future studies may focus on optimizing the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves the reaction of cyclobutylmagnesium bromide with 3-hydroxy-8-azabicyclo[3.2.1]octan-8-one, followed by the addition of acetic anhydride. The product is then purified by vacuum distillation to obtain a pure compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit inhibitory activity against acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. This property makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Propriétés
IUPAC Name |
2-cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-12-7-10-4-5-11(8-12)14(10)13(16)6-9-2-1-3-9/h9-12,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJFBCGKQVXKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)N2C3CCC2CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)
![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)

![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)

![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)

![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid](/img/structure/B6629099.png)
